2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that features a chlorophenoxy group and an imidazo[2,1-b]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step often starts with the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions to form the imidazo[2,1-b]thiazole ring.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a chlorinated aromatic compound.
Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the imidazo[2,1-b]thiazole ring, which is known for its bioactivity, suggests that it might exhibit pharmacological effects such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazo[2,1-b]thiazole ring could be involved in binding to specific molecular targets, influencing cellular pathways and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- 2-(4-bromophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- 2-(4-methylphenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Uniqueness
What sets 2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide apart is the specific combination of the chlorophenoxy group and the imidazo[2,1-b]thiazole ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-14-4-6-16(7-5-14)25-12-18(24)21-15-3-1-2-13(10-15)17-11-23-8-9-26-19(23)22-17/h1-7,10-11H,8-9,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZBCBAXSRWILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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